5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is an organic compound that belongs to the class of nitrobenzaldehydes. It is characterized by the presence of a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde typically involves the nitration of a suitable precursor, such as 5-chloro-4-hydroxy-3-methoxybenzaldehyde. The nitration reaction can be carried out using concentrated nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzoic acid.
Reduction: 5-Chloro-4-hydroxy-3-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Nitrovanillin: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a derivative of vanillin with similar functional groups.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Another nitrobenzaldehyde with a different substitution pattern.
Uniqueness
5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to other nitrobenzaldehydes. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
63055-06-1 |
---|---|
Molecular Formula |
C8H6ClNO5 |
Molecular Weight |
231.59 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8-6(10(13)14)4(3-11)2-5(9)7(8)12/h2-3,12H,1H3 |
InChI Key |
DMAJHEIMECUVEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1O)Cl)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.